Methylethylchlorosilane

Description

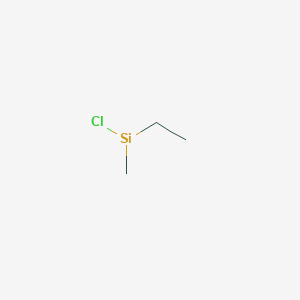

Methylethylchlorosilane, systematically named methylethyldichlorosilane (CH₃(C₂H₅)SiCl₂), is an organochlorosilane characterized by one methyl (CH₃), one ethyl (C₂H₅), and two chlorine (Cl) groups bonded to a silicon atom. This compound is part of the broader class of chlorosilanes, which are critical intermediates in silicone polymer production, surface modification, and organic synthesis. Methylethyldichlorosilane’s reactivity stems from the Si–Cl bonds, which hydrolyze readily to form silanols, enabling crosslinking in silicone networks. Its applications include specialty silicone elastomers and hydrophobic coatings, where the ethyl group may impart flexibility compared to purely methyl-substituted analogs .

Properties

CAS No. |

6374-21-6 |

|---|---|

Molecular Formula |

C3H8ClSi |

Molecular Weight |

107.63 g/mol |

InChI |

InChI=1S/C3H8ClSi/c1-3-5(2)4/h3H2,1-2H3 |

InChI Key |

ZUKYLGDWMRLIKI-UHFFFAOYSA-N |

SMILES |

CC[Si](C)Cl |

Canonical SMILES |

CC[Si](C)Cl |

Other CAS No. |

6374-21-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chloroethane with methylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of silane, chloroethylmethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methylethylchlorosilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like alcohols or amines can be used to replace the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the by-products.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Alkoxy or amino-substituted silanes.

Scientific Research Applications

Methylethylchlorosilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.

Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which silane, chloroethylmethyl- exerts its effects involves the formation of covalent bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Chlorosilanes

Structural and Physicochemical Properties

Table 1 summarizes key properties of methylethyldichlorosilane and related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity |

|---|---|---|---|---|---|

| Methylethyldichlorosilane | 1719-58-0* | C₃H₈Cl₂Si | 159.08 | ~145–150 (est.) | Hydrolyzes to form silanols; reacts with alcohols, amines |

| Methyltrichlorosilane | 75-79-6 | CH₃SiCl₃ | 149.48 | 66 | Highly reactive; forms crosslinked silicones; releases HCl upon hydrolysis |

| Dimethyl Dichlorosilane | 75-78-5 | (CH₃)₂SiCl₂ | 129.07 | 70 | Moderate reactivity; precursor for linear silicones |

| Trimethylchlorosilane | 75-77-4 | (CH₃)₃SiCl | 108.64 | 57 | Silylating agent; low hydrolysis rate due to steric hindrance |

| Chlorodimethylvinylsilane | 1719-58-0 | C₄H₉ClSi | 120.65 | 117–119 | Vinyl group enables polymerization; used in vinyl-functional silicones |

| Methylphenyldichlorosilane | 149-74-6 | C₇H₈Cl₂Si | 211.13 | 225–230 | Aryl group enhances thermal stability; used in high-temperature silicones |

Note: Methylethyldichlorosilane shares a CAS number with Chlorodimethylvinylsilane due to registry variations .

Key Findings:

- Reactivity : Methylethyldichlorosilane exhibits intermediate reactivity between methyltrichlorosilane (highly reactive) and trimethylchlorosilane (sterically hindered). The ethyl group slightly reduces hydrolysis rates compared to methyltrichlorosilane .

- Boiling Point : Higher than trimethylchlorosilane due to increased molecular weight and reduced symmetry .

Key Findings:

- Handling : Methylethyldichlorosilane requires stringent precautions (e.g., ventilated systems, PPE) comparable to methyltrichlorosilane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.